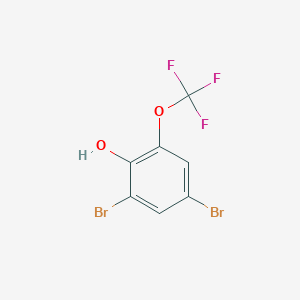

4,6-Dibromo-2-trifluoromethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O2/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTCUGVTOPIXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dibromo 2 Trifluoromethoxyphenol

Aromatic Substitution Reactions at the Phenolic Ring

The phenolic ring of 4,6-Dibromo-2-trifluoromethoxyphenol is substituted with both electron-donating (hydroxyl) and electron-withdrawing (bromo and trifluoromethoxy) groups, which affects its susceptibility to aromatic substitution reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the trifluoromethoxy group and bromine atoms are electron-withdrawing, which can facilitate nucleophilic attack.

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing substituents on the ring help to delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Reactant | Conditions | Predicted Products | Notes |

|---|---|---|---|

| Sodium methoxide (B1231860) in methanol | Elevated temperature and pressure | 4-Bromo-6-methoxy-2-trifluoromethoxyphenol or 6-Bromo-4-methoxy-2-trifluoromethoxyphenol | Substitution of a bromine atom is plausible due to the electron-withdrawing nature of the other ring substituents. The position of substitution would depend on the relative activation of the C-Br bonds. |

| Ammonia | High temperature and pressure, catalyst | 4-Amino-6-bromo-2-trifluoromethoxyphenol or 6-Amino-4-bromo-2-trifluoromethoxyphenol | Harsh conditions are generally required for amination via nucleophilic aromatic substitution. |

This data is predictive and based on the general principles of nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director. Conversely, the bromine atoms and the trifluoromethoxy group are deactivating groups. The trifluoromethoxy group is a meta-director, while halogens are ortho-, para-directors.

Given the substitution pattern of this compound, the positions ortho and para to the hydroxyl group are already occupied by bromine atoms. The remaining unsubstituted position is at C5. The directing effects of the substituents will determine the feasibility of further electrophilic substitution at this position. The strong activating effect of the hydroxyl group may be overcome by the deactivating effects of the bromo and trifluoromethoxy groups, making further substitution challenging.

A related synthesis of 2,6-dibromo-4-trifluoromethoxyaniline from 4-trifluoromethoxyaniline using bromine suggests that electrophilic bromination of a trifluoromethoxy-substituted aromatic ring is feasible. google.com

Table 2: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reactant | Catalyst | Predicted Product | Notes |

|---|---|---|---|

| Br₂ | FeBr₃ | No reaction or very slow reaction | The ring is highly deactivated, and all activated positions are blocked. |

| HNO₃ | H₂SO₄ | No reaction or very slow reaction | Nitration is unlikely due to the strong deactivation of the aromatic ring. |

This data is predictive and based on the established principles of electrophilic aromatic substitution.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound.

Acid-Base Equilibria and Phenoxide Formation

Phenols are weakly acidic and can donate a proton from the hydroxyl group to form a phenoxide ion. The acidity of a phenol (B47542) is influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity by stabilizing the resulting phenoxide ion through delocalization of the negative charge.

Both bromine and the trifluoromethoxy group are electron-withdrawing, and therefore, this compound is expected to be more acidic than phenol itself. The pKa value of a similar compound, 3-(Trifluoromethyl)phenol, is 9.08, which is lower than the pKa of phenol (9.95), indicating increased acidity due to the electron-withdrawing trifluoromethyl group. ut.ee

Hydrogen Bonding Interactions: Intramolecular and Intermolecular Dynamics

The hydroxyl group can act as both a hydrogen bond donor and acceptor. Hydrogen bonding is a type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. khanacademy.org

Intramolecular Hydrogen Bonding: In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the oxygen of the trifluoromethoxy group or one of the bromine atoms. The formation of such a bond would depend on the geometry and the relative electronegativities of the atoms involved.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and an electronegative atom (oxygen or bromine) of a neighboring molecule. These interactions can influence the physical properties of the compound, such as its melting and boiling points.

Derivatization Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can undergo various derivatization reactions, such as etherification and esterification. These reactions involve the replacement of the hydroxyl hydrogen with an alkyl or acyl group, respectively.

Table 3: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Etherification (Williamson Ether Synthesis) | Alkyl halide (e.g., methyl iodide) in the presence of a base | Aryl ether |

| Esterification | Acyl chloride or acid anhydride (B1165640) (e.g., acetyl chloride) in the presence of a base | Aryl ester |

Transformations Involving the Trifluoromethoxy Moiety

The trifluoromethoxy (OCF₃) group is a unique substituent that significantly influences the chemical properties of an aromatic ring. Its behavior is dictated by the strong electron-withdrawing nature of the fluorine atoms, which has profound effects on the stability and reactivity of the aryl C-O bond.

Stability and Reactivity of the Aryl Trifluoromethoxy Linkage

The bond connecting the trifluoromethoxy group to the aromatic ring is notably stable. This stability arises from several factors. The powerful inductive effect of the three fluorine atoms withdraws electron density from the oxygen atom, which in turn pulls electron density from the aromatic ring. This reduces the electron-donating resonance capability of the oxygen, which is characteristic of simpler alkoxy groups like the methoxy (B1213986) group.

Furthermore, hyperconjugation between the oxygen lone pairs and the antibonding orbitals of the C-F bonds (nO → σ*C–F) plays a crucial role. nih.gov This interaction, along with the steric bulk of the CF₃ group, encourages the O-CF₃ bond to adopt a conformation orthogonal to the plane of the aromatic ring. nih.gov This perpendicular arrangement minimizes π-donation from the oxygen to the ring, further strengthening the electron-withdrawing character of the OCF₃ group and contributing to the robustness of the aryl-O bond. nih.gov Consequently, the aryl trifluoromethoxy linkage is highly resistant to metabolic degradation, making it a valuable feature in the design of pharmaceuticals and agrochemicals. nih.gov

Challenges in forming the Caryl–OCF₃ bond underscore its inherent stability once synthesized. Synthetic routes often have to overcome the tendency of the trifluoromethoxide anion to decompose. nih.govharvard.edu

Interactive Table: Electronic Properties of the Trifluoromethoxy Group

| Property | Description | Consequence for this compound |

| Inductive Effect | Strongly electron-withdrawing due to the high electronegativity of fluorine. | Decreases electron density on the aromatic ring and the oxygen atom. |

| Resonance Effect | Weakly electron-donating, but largely suppressed by the inductive effect and orthogonal conformation. nih.gov | Minimal contribution to ring electron density compared to methoxy groups. |

| Hyperconjugation | Interaction between oxygen lone pairs and C-F antibonding orbitals (nO → σ*C–F). nih.gov | Stabilizes the orthogonal conformation, enhancing its electron-withdrawing nature. |

| Overall Effect | Strongly deactivating and electron-withdrawing. | High chemical stability of the aryl-OCF₃ bond. |

Cleavage and Rearrangement Pathways of the Trifluoromethoxy Group

While the aryl-OCF₃ bond is generally stable, specific reaction conditions can induce its cleavage and rearrangement. Mechanistic studies on related N-(hetero)aryl-N-(trifluoromethoxy)amines have provided significant insight into these pathways. In these systems, an intramolecular migration of the OCF₃ group occurs, typically requiring thermal induction. nih.govmdpi.com

The proposed mechanism for this rearrangement involves a heterolytic cleavage of the N–OCF₃ bond. nih.govnih.gov This cleavage results in the formation of a short-lived ion pair, consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov This is followed by a rapid recombination of the ion pair, where the trifluoromethoxide attacks the ortho position of the aromatic ring, leading to the rearranged product. mdpi.comnih.gov Computational studies support this pathway, indicating that the activation energy for the heterolytic bond cleavage is achievable under experimental conditions (e.g., 80 °C). nih.gov

Although this specific rearrangement has been documented for N-aryl systems, it provides a plausible mechanistic framework for potential transformations of this compound under suitable conditions, suggesting that cleavage of the C-O bond would likely proceed through an ionic intermediate rather than a radical pathway.

Role of Bromine Substituents in Directing Chemical Transformations

The two bromine atoms at positions 4 and 6 of the phenol ring are critical in modulating the molecule's reactivity, both by influencing the aromatic system's electron density and by potentially participating directly in reaction mechanisms.

Influence on Aromatic Ring Activation/Deactivation

Substituents on a benzene (B151609) ring are classified as either activating or deactivating towards electrophilic aromatic substitution based on their ability to donate or withdraw electron density. libretexts.orgquora.com Halogens, including bromine, exhibit a dual electronic nature.

Inductive Effect (σ-acceptance): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This effect is strong and reduces the ring's nucleophilicity, making it less reactive towards electrophiles. This renders the ring "deactivated" compared to unsubstituted benzene. stackexchange.commasterorganicchemistry.com

Resonance Effect (π-donation): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions. stackexchange.com

In the case of bromine, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the ring. stackexchange.commasterorganicchemistry.com However, the resonance donation, while weaker, is crucial for directing incoming electrophiles. It stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack more effectively when the attack occurs at the ortho or para positions. stackexchange.com In this compound, the positions ortho and para to any given substituent are already occupied, meaning further electrophilic substitution on the ring would be significantly hindered.

Participation in Reaction Mechanisms (e.g., Anchimeric Assistance)

Beyond its electronic effects on the ring, bromine can directly participate in reactions occurring at adjacent positions through a phenomenon known as anchimeric assistance or neighboring group participation (NGP). dalalinstitute.comaskiitians.com This occurs when a neighboring group acts as an internal nucleophile, accelerating the reaction rate and often influencing the stereochemical outcome. dalalinstitute.comutexas.edu

If a reaction were to create a positive charge (e.g., a carbocation) on a side chain attached to the carbon bearing a bromine atom, the bromine's lone pairs could attack this electron-deficient center. This process would form a cyclic, bridged intermediate known as a bromonium ion. youtube.com The formation of this stabilized intermediate can significantly increase the rate of reaction compared to a system without the participating neighboring group. utexas.edu For instance, the rate enhancement for bromine participation in solvolysis reactions can be on the order of 10³. utexas.edu The subsequent attack by an external nucleophile on the bromonium ion would then lead to the final product, often with retention of stereochemistry. utexas.edu

Reaction Mechanisms of Derivatives, e.g., Schiff Base Formation with Related Trifluoromethoxyphenols

While this compound itself does not form a Schiff base, a derivative such as the corresponding aldehyde (e.g., 3,5-dibromo-2-hydroxy-6-(trifluoromethoxy)benzaldehyde) could readily undergo this reaction. Schiff bases (or imines) are formed through the condensation of a primary amine with an aldehyde or ketone. nih.govgsconlinepress.com

The mechanism proceeds in two main stages:

Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine (also known as a hemiaminal). youtube.com

Dehydration: The carbinolamine is then dehydrated to form the imine. This elimination step is typically the rate-determining step and is often catalyzed by a mild acid. wjpsonline.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). The nitrogen's lone pair then helps to expel the water molecule, forming a carbon-nitrogen double bond (the imine). youtube.com

The reaction is reversible, and the pH must be carefully controlled. If the acid concentration is too high, the primary amine will be protonated, rendering it non-nucleophilic and preventing the initial addition step. gsconlinepress.comwjpsonline.com Therefore, most Schiff base syntheses are performed at a mildly acidic pH to facilitate dehydration without inhibiting the initial nucleophilic attack. gsconlinepress.com

Interactive Table: Steps in Schiff Base Formation

| Step | Reactants | Intermediate/Product | Key Features |

| 1. Nucleophilic Attack | Aldehyde Derivative + Primary Amine | Zwitterionic Intermediate | The lone pair of the amine nitrogen attacks the carbonyl carbon. |

| 2. Proton Transfer | Zwitterionic Intermediate | Carbinolamine (Hemiaminal) | A proton is transferred from the nitrogen to the oxygen. |

| 3. Protonation of OH | Carbinolamine + Acid (H⁺) | Protonated Carbinolamine | The hydroxyl group is protonated to form a good leaving group (-OH₂⁺). |

| 4. Dehydration | Protonated Carbinolamine | Imine (Schiff Base) + H₂O | The lone pair on the nitrogen expels water, forming the C=N double bond. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dibromo 2 Trifluoromethoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within a molecule. For 4,6-Dibromo-2-trifluoromethoxyphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Proton NMR (¹H NMR) Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the bromine atoms and the trifluoromethoxy group significantly influences the chemical shifts of the aromatic protons, moving them downfield.

The two remaining aromatic protons are on carbons 3 and 5. The proton at C-3 is adjacent to the trifluoromethoxy group, while the proton at C-5 is situated between the two bromine atoms. These protons are meta to each other, which typically results in a small coupling constant. The phenolic hydroxyl proton usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.3 - 7.6 | Doublet (d) | 2-3 |

| H-5 | 7.6 - 7.9 | Doublet (d) | 2-3 |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are heavily influenced by the attached substituents. The carbon atom of the trifluoromethoxy group is expected to appear as a quartet due to coupling with the three fluorine atoms. beilstein-journals.org

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | 148 - 152 | Singlet |

| C-2 | 140 - 145 | Singlet |

| C-3 | 115 - 120 | Singlet |

| C-4 | 112 - 118 | Singlet |

| C-5 | 130 - 135 | Singlet |

| C-6 | 110 - 115 | Singlet |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethoxy Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent. Therefore, they are expected to produce a single signal, a singlet, in the ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is characteristic and typically appears in a well-defined region of the spectrum. Quantum chemical calculations have been shown to predict ¹⁹F NMR chemical shifts with good accuracy, aiding in structural assignment. researchgate.net

Table 3: Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ijaemr.com

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound will be dominated by vibrations associated with its key functional groups: the hydroxyl (-OH), the aromatic ring, the carbon-bromine (C-Br) bonds, and the trifluoromethoxy (-OCF₃) group.

O-H Stretch: A prominent, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. researchgate.net

Aromatic C-H Stretch: These vibrations typically appear as weaker bands just above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring result in a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching of the phenolic C-O bond gives rise to a strong band, typically around 1200-1260 cm⁻¹.

C-F Stretch: The C-F stretching vibrations of the trifluoromethoxy group are very strong and appear in the 1000-1300 cm⁻¹ region. These absorptions are often the most intense in the fingerprint region and may overlap with the C-O stretch.

C-Br Stretch: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the 500-650 cm⁻¹ range within the fingerprint region.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-O stretch (Phenolic) | 1200 - 1260 | Strong |

| C-F stretch (-OCF₃) | 1000 - 1300 | Very Strong |

Conformational Analysis via Vibrational Signatures

The trifluoromethoxy group is known to exhibit unique conformational properties when attached to an aromatic ring. Due to a combination of steric bulk and hyperconjugative interactions (nO → σ*C–F), the O–CF₃ bond tends to adopt a conformation that is orthogonal to the plane of the benzene ring. nih.govnih.gov This preferred geometry minimizes steric repulsion and stabilizes the molecule.

While challenging to observe directly, different conformers would possess slightly different vibrational frequencies. High-resolution vibrational spectroscopy, in conjunction with computational chemistry, can be used to analyze these subtle spectral differences. mdpi.com By comparing experimental IR and Raman spectra with theoretically calculated spectra for different possible conformations, the most stable conformer in the solid state or in solution can be determined. The vibrational signatures thus provide a powerful tool for probing the molecule's three-dimensional structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-Vis region. shu.ac.uk For this compound, the substituted aromatic ring acts as the primary chromophore.

Electronic Absorption Spectra and Band Assignments

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The primary transitions observed for such aromatic compounds are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. uzh.ch

The π → π* transitions arise from the excitation of electrons from the π bonding orbitals of the aromatic system to the π* antibonding orbitals. These are typically high-intensity absorptions. The presence of substituents on the benzene ring—the hydroxyl (-OH), trifluoromethoxy (-OCF₃), and bromine (-Br) groups—influences the energy of these transitions. These substituents, with their lone pairs of electrons, can interact with the π-system of the ring, generally shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and bromine atoms, to an antibonding π* orbital of the aromatic ring. uzh.ch These transitions are typically of much lower intensity than π → π* transitions and are also sensitive to the electronic environment. shu.ac.uk

Based on the structure, the following absorption bands can be anticipated:

| Expected Transition | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Description |

| π → π* (E2-band) | 230 - 270 | High (ε > 10,000 L mol⁻¹ cm⁻¹) | Arises from electronic transitions within the benzenoid system, influenced by all substituents. |

| π → π* (B-band) | 270 - 320 | Moderate (ε ≈ 1,000 - 5,000 L mol⁻¹ cm⁻¹) | Represents transitions of the benzene ring that are "forbidden" by symmetry rules but are observable due to substituent effects. |

| n → π | > 300 | Low (ε < 100 L mol⁻¹ cm⁻¹) | Involves lone-pair electrons from the O and Br atoms. May be obscured by the more intense π → π bands. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Solvatochromic Effects and Environmental Perturbations on Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is changed. researchgate.netresearchgate.net This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. By studying these shifts, valuable information about the nature of the electronic transitions and the molecule's charge distribution can be obtained.

For this compound, the following effects are expected:

π → π Transitions:* The excited state for these transitions is generally more polar than the ground state. Therefore, increasing the solvent polarity is expected to stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a shift of the absorption maximum to a longer wavelength, known as a bathochromic or "red" shift. nih.gov

n → π Transitions:* In contrast, the ground state of an n → π* transition is often stabilized by hydrogen bonding with protic solvents (like ethanol (B145695) or water). This stabilization lowers the energy of the ground state more significantly than the excited state, thus increasing the energy gap for the transition. This leads to a shift to a shorter wavelength, known as a hypsochromic or "blue" shift.

The anticipated solvatochromic shifts for this compound are summarized below.

| Solvent Type | Effect on π → π Band | Effect on n → π Band | Reason |

| Non-polar (e.g., Hexane) | Reference Position | Reference Position | Minimal solvent-solute interaction. |

| Polar Aprotic (e.g., Acetonitrile) | Bathochromic Shift (Red Shift) | Slight Hypsochromic Shift (Blue Shift) | Stabilization of the more polar π* excited state. |

| Polar Protic (e.g., Ethanol) | Bathochromic Shift (Red Shift) | Significant Hypsochromic Shift (Blue Shift) | Stabilization of the π* excited state and strong H-bonding stabilization of the ground state non-bonding orbitals. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other formulas that might have the same nominal mass.

For this compound, the molecular formula is C₇H₃Br₂F₃O₂. The exact mass of its molecular ion can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).

| Molecular Formula | Isotopes Used | Calculated Exact Mass (Da) |

| C₇H₃Br₂F₃O₂ | ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O | 349.8424 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Experimental determination of this exact mass via HRMS would serve to confirm the elemental composition of the compound. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak, which will appear as a characteristic cluster of peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Patterns and Structural Information Derivation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is imparted with excess energy, causing it to break apart into smaller, charged fragments. wvu.edu The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the parent molecule. ojp.gov The fragmentation of this compound would likely proceed through several key pathways based on the relative strengths of its chemical bonds.

Predicted major fragmentation pathways include:

Loss of a Bromine Atom: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment ion at [M-Br]⁺. researchgate.net

Loss of Trifluoromethyl Radical: Cleavage of the O-CF₃ bond can lead to the loss of a trifluoromethyl radical (•CF₃).

Loss of Carbon Monoxide: Phenolic compounds often undergo a characteristic loss of carbon monoxide (CO) following initial fragmentation, leading to the formation of a five-membered ring structure.

Alpha-Cleavage: Cleavage of the bond adjacent to the aromatic ring can occur, particularly involving the trifluoromethoxy group.

A table of plausible fragments and their corresponding m/z values is presented below.

| Proposed Fragment Ion | Neutral Loss | m/z (for ⁷⁹Br) | Plausible Fragmentation Pathway |

| [C₇H₃BrF₃O₂]⁺ | Br | 271 | Initial loss of a bromine radical from the molecular ion. |

| [C₆H₃Br₂O]⁺ | CF₃O | 252 | Loss of the trifluoromethoxy radical. |

| [C₇H₃Br₂O₂]⁺ | CF₃ | 281 | Loss of the trifluoromethyl radical. |

| [C₆H₃BrF₃O]⁺ | CO, Br | 243 | Loss of a bromine atom followed by the loss of carbon monoxide. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. libretexts.org This provides an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

While specific crystallographic data for this compound is not available, a study would reveal key structural features. The analysis would confirm the substitution pattern on the planar benzene ring. It would also provide precise measurements of the C-Br, C-O, C-F, and other bond lengths and angles, which can be influenced by the electronic effects of the various substituents.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern how molecules pack together in the crystal lattice. For this compound, one would expect to observe:

Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor and can form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen of the hydroxyl or trifluoromethoxy groups.

Halogen Bonding: The bromine atoms can act as electrophilic regions (σ-holes) and participate in halogen bonding with nucleophilic atoms on adjacent molecules.

π-π Stacking: The aromatic rings may stack in parallel or offset arrangements, contributing to the stability of the crystal lattice.

Based on related structures such as 4,6-Dibromo-2,3-dimethylphenol nih.gov, a hypothetical set of crystal data for the target compound is presented to illustrate the type of information obtained.

| Crystallographic Parameter | Hypothetical Value / Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 7.5 - 9.5 |

| b (Å) | 4.5 - 6.5 |

| c (Å) | 14.0 - 16.0 |

| β (°) | 90 - 105 |

| Volume (ų) | 500 - 700 |

| Z (molecules per unit cell) | 4 |

| Intermolecular Interactions | O-H···O hydrogen bonding, Br···Br or Br···O halogen bonding |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. The primary and most influential of these is anticipated to be hydrogen bonding involving the phenolic hydroxyl group.

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor. It is highly probable that the dominant supramolecular synthon in the crystal lattice of this compound would be O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates its proton to the oxygen atom of a neighboring molecule. This type of interaction is a common feature in the crystal structures of phenols and their derivatives, often leading to the formation of chains or cyclic motifs. rsc.org

Halogen Bonding: The bromine atoms on the aromatic ring introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the case of this compound, a bromine atom on one molecule could interact with an oxygen atom or another bromine atom on an adjacent molecule. The strength and geometry of these interactions would depend on the specific crystal packing.

π-π Stacking: The aromatic rings could stack on top of each other, leading to attractive π-π interactions.

van der Waals Forces: These non-specific attractive forces will be present between all atoms in the crystal lattice.

Dipole-Dipole Interactions: The polar C-Br, C-O, and C-F bonds will create molecular dipoles, leading to dipole-dipole interactions that influence the molecular arrangement.

The interplay of these various interactions would determine the final, most stable three-dimensional arrangement of the molecules in the crystal.

A hypothetical representation of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Phenolic -OH | Phenolic Oxygen | Formation of primary structural motifs (chains, rings) |

| Halogen Bond | Bromine Atom | Oxygen/Bromine Atom | Directional interactions contributing to lattice stability |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization through delocalized electron systems |

| van der Waals | All atoms | All atoms | General cohesive forces |

Conformational Preference in the Solid State

The conformation of this compound in the solid state will be the one that allows for the most efficient packing and maximizes favorable intermolecular interactions. The key conformational variables are the orientation of the hydroxyl group and the trifluoromethoxy group relative to the plane of the aromatic ring.

Hydroxyl Group Orientation: For phenols with ortho-substituents, the hydroxyl group's hydrogen atom can be oriented either towards or away from the substituent. In the solid state, the orientation is often dictated by the formation of intermolecular hydrogen bonds. rsc.org It is likely that the hydroxyl group will adopt a conformation that facilitates the formation of a strong hydrogen bonding network.

Trifluoromethoxy Group Conformation: The trifluoromethoxy (-OCF₃) group also has rotational freedom around the C-O bond. The preferred conformation in the solid state will be influenced by a combination of steric effects (minimizing repulsion with the adjacent bromine atom) and electronic effects. The highly electronegative fluorine atoms can participate in weak C-H···F interactions, which might influence the rotational position of the -OCF₃ group to optimize these contacts within the crystal lattice.

The following table summarizes the key conformational considerations.

| Molecular Fragment | Conformational Degree of Freedom | Factors Influencing Preference |

| Hydroxyl Group (-OH) | Rotation around the C-O bond | Intermolecular hydrogen bonding, steric interactions with ortho-substituents |

| Trifluoromethoxy Group (-OCF₃) | Rotation around the C-O bond | Steric hindrance, potential for weak C-H···F interactions |

Theoretical and Computational Chemistry Studies on 4,6 Dibromo 2 Trifluoromethoxyphenol

Quantum Chemical Calculations (e.g., DFT, TD-DFT, MP2)

No published studies were found that performed quantum chemical calculations on 4,6-Dibromo-2-trifluoromethoxyphenol. Therefore, data for the following subsections are unavailable.

Geometry Optimization and Equilibrium Structures

There are no available computational studies detailing the optimized molecular geometry, bond lengths, bond angles, or dihedral angles for this compound.

Vibrational Frequency Calculations and Spectral Simulation

Information regarding the calculated vibrational frequencies, infrared (IR), or Raman spectra simulations for this compound is not present in the accessible scientific literature.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the corresponding energy gap, or visualizations of the molecular orbitals for this compound have not been reported in computational chemistry research.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound, which would be used to predict the electrophilic and nucleophilic sites of the molecule.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular and intermolecular bonding and interactions, has not been documented for this compound.

Thermodynamic Property Calculations

Calculated thermodynamic properties, such as heat capacity, entropy, and enthalpy of formation for this compound, are not available in the current body of scientific research.

Gibbs Free Energy and Enthalpy of Formation

There is no publicly available data from theoretical or computational studies detailing the Gibbs free energy of formation (ΔGf°) or the enthalpy of formation (ΔHf°) for this compound. These thermodynamic quantities are crucial for understanding the stability and potential reactivity of a compound. They are typically calculated using quantum mechanical methods such as Density Functional Theory (DFT) or other ab initio approaches, but such studies for this specific molecule have not been identified.

Tautomeric Equilibria and Stability

Phenolic compounds can exhibit tautomerism, typically involving keto-enol forms. An analysis of this compound would theoretically investigate the equilibrium between its phenol (B47542) form and its potential keto tautomers. Such a study would calculate the relative energies and stabilities of these forms in various environments (gas phase, different solvents) to determine the predominant tautomer. However, specific research quantifying the tautomeric equilibria and stability for this compound is not found in the existing scientific literature.

Chemical Reactivity Descriptors and Global Reactivity Indices

Conceptual Density Functional Theory (DFT) is the standard framework for calculating chemical reactivity descriptors. These indices help in predicting the reactivity and reactive behavior of molecules.

Chemical Hardness, Chemical Potential, and Electrophilicity

Global reactivity indices such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These values provide insight into the molecule's resistance to change in its electron distribution, its tendency to accept or donate electrons, and its ability to act as an electrophile. Without dedicated computational studies on this compound, specific values for these descriptors are unavailable.

Prediction of Reactive Sites

The prediction of reactive sites for electrophilic and nucleophilic attacks is typically accomplished by analyzing local reactivity descriptors, such as Fukui functions or the molecular electrostatic potential (MEP) map. An MEP map would visualize the electron density distribution, highlighting electron-rich (red) and electron-poor (blue) regions, thereby predicting sites for nucleophilic and electrophilic attack, respectively. However, no published studies provide a predictive analysis of the reactive sites on the this compound molecule.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of Non-Linear Optical (NLO) properties are essential for identifying materials for optoelectronic applications. These properties are calculated to understand how a molecule's electron cloud responds to an external electric field, such as that from a laser.

First Hyperpolarizability Calculations

The first hyperpolarizability (β) is a key tensor quantity that indicates a molecule's potential for second-order NLO activity, such as second-harmonic generation. Theoretical calculations, often performed using DFT or other quantum chemistry methods, are used to predict this value. For a molecule to have a significant β value, it typically requires a substantial change in dipole moment between its ground and excited states, often found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system. There are currently no published theoretical calculations of the first hyperpolarizability for this compound.

Solvation Effects and Continuum Models (e.g., IEF-PCM)

The study of solvation effects is crucial for understanding a molecule's behavior in different chemical environments. Continuum models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are powerful tools for simulating the influence of a solvent on a solute molecule. gaussian.comijcce.ac.ir These models represent the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity occupied by the solute molecule.

For a molecule like this compound, the IEF-PCM method can be employed to calculate various properties in solution, including solvation free energies, which indicate the energetic cost or favorability of transferring the molecule from the gas phase to a solvent. This methodology has been successfully applied to a wide range of molecules to understand their reactivity and stability in different media. ijcce.ac.ir

The accuracy of IEF-PCM calculations depends on several factors, including the choice of the computational level of theory (e.g., density functional theory with a specific basis set) and the definition of the solute cavity. gaussian.comq-chem.com While specific data tables for this compound are not readily found, a hypothetical application of the IEF-PCM model would involve optimizing the geometry of the molecule in the gas phase and then performing calculations in various solvents. The results would likely show a significant influence of the solvent polarity on the molecular properties due to the presence of the polar hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups, as well as the polarizable bromine atoms.

Molecular Dynamics Simulations (if applicable for interactions or dynamics)

Molecular dynamics (MD) simulations provide a more detailed, atomistic view of a molecule's behavior over time. nih.govyoutube.com Unlike continuum models that treat the solvent as a uniform medium, MD simulations explicitly model the interactions between the solute and individual solvent molecules. This approach is particularly useful for studying the specific hydrogen bonding interactions between the hydroxyl group of this compound and protic solvents like water or methanol.

While no specific molecular dynamics simulations for this compound have been published, the general methodology would involve placing the molecule in a simulation box filled with a chosen solvent. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom, providing insights into conformational changes, diffusion, and the formation and breaking of intermolecular interactions. youtube.com

For this compound, MD simulations could elucidate the structure of the solvation shell around the molecule, identifying the preferred locations of solvent molecules. Furthermore, these simulations could be used to study the dynamics of the trifluoromethoxy group and its interactions with the surrounding solvent, as well as the influence of the bulky bromine atoms on the local solvent structure. Such studies are invaluable for understanding the microscopic details of solvation and how they influence the macroscopic properties of the compound.

Applications in Chemical Synthesis and Materials Science Research

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of reactive sites on the phenol (B47542) ring allows 4,6-Dibromo-2-trifluoromethoxyphenol to serve as a versatile precursor and intermediate in the construction of more complex chemical structures.

The presence of multiple, distinct functional groups on this compound makes it a valuable starting material for synthesizing elaborate organic molecules. The bromine atoms, for instance, are effective leaving groups and can serve as reactive handles for various carbon-carbon bond-forming cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions are fundamental to building the carbon skeletons of intricate compounds.

Simultaneously, the trifluoromethoxy (-OCF3) group imparts specific properties to molecules. Known for its high lipophilicity and metabolic stability, the -OCF3 group is a desirable feature in many advanced compounds. researchgate.netresearchgate.net Its incorporation can significantly influence a molecule's physical and chemical characteristics. researchgate.net The combination of reactive bromine sites with the property-enhancing trifluoromethoxy group makes this compound a unique platform for chemical synthesis.

| Functional Group | Role in Synthesis |

| Phenolic Hydroxyl (-OH) | Can be converted into an ether or ester; directs electrophilic substitution. |

| Bromine atoms (-Br) | Act as reactive sites for cross-coupling reactions to form new C-C bonds. |

| Trifluoromethoxy (-OCF3) | Enhances metabolic stability and lipophilicity in the final molecule. researchgate.netresearchgate.net |

While specific applications of this compound in commercial agrochemicals are not widely documented, the utility of its core structure can be inferred from analogous compounds. For example, the structurally similar compound 2,6-dibromo-4-trifluoromethoxyaniline, where the phenolic hydroxyl group is replaced by an amino group, is a known key intermediate in the preparation of the pesticide fungicide thifluzamide. google.com This suggests that the 2,6-dibromo-4-trifluoromethoxy scaffold is relevant to the agrochemical industry. Organofluorine compounds, particularly those with trifluoromethyl and trifluoromethoxy groups, are prominent structural motifs in modern agrochemicals. researchgate.net

In medicinal chemistry, the introduction of a trifluoromethoxy group is a widely used strategy to enhance the drug-like properties of a molecule, such as its ability to cross cell membranes and resist metabolic breakdown. researchgate.netresearchgate.net The 2,6-dibromo-phenol framework also serves as a foundational scaffold. Other substituted dibromophenols, such as 2,6-Dibromo-4-(2-hydroxyethyl)phenol, have been identified as key intermediates in drug synthesis. nih.govresearchgate.net The combination of these features in this compound makes it a promising, albeit specialized, building block for the synthesis of novel pharmaceutical scaffolds, allowing for the introduction of a metabolically stable, lipophilic group while providing reactive sites for further molecular elaboration.

Development of Functional Materials and Sensing Systems

The unique electronic and physical properties conferred by the bromine and trifluoromethoxy substituents position this compound as a candidate for inclusion in functional materials.

Brominated phenols are widely used as monomers in the synthesis of specialty polymers, particularly for applications requiring flame retardancy. For instance, compounds like 4,4'-(1-methylethylidene)bis[2,6-dibromophenol] are polymerized to create fire-resistant materials. epa.gov Following this principle, this compound could be utilized as a monomer or a co-monomer. Its incorporation into a polymer backbone would not only contribute to flame retardancy due to the high bromine content but would also introduce the unique properties of the trifluoromethoxy group, such as hydrophobicity and thermal stability, potentially leading to the creation of advanced polymers with a tailored combination of characteristics.

The phenolic oxygen atom of this compound can act as a binding site for metal ions, making the molecule a candidate for use as a ligand in coordination chemistry. By deprotonating the hydroxyl group, the resulting phenoxide can coordinate to a metal center. The two bromine atoms and the trifluoromethoxy group exert strong electronic effects on the aromatic ring, which in turn modulates the electron-donating ability of the phenoxide oxygen. This allows for the fine-tuning of the electronic environment of a coordinated metal. Such tuning is a critical aspect of catalyst design, where the ligand's properties can influence the activity, selectivity, and stability of a metal catalyst. Therefore, this compound could serve as a foundational structure for developing new ligands for homogeneous catalysis.

Design of N-containing Organic Emitters with Tunable Photophysical Properties

Nitrogen-containing (N-containing) organic emitters are a crucial class of materials in the development of organic light-emitting diodes (OLEDs), sensors, and imaging agents. The photophysical properties of these emitters, such as their emission color, quantum yield, and lifetime, can be finely tuned by modifying their molecular structure. While direct studies on the incorporation of this compound into N-containing organic emitters are not extensively documented, the structural motifs of this compound suggest several potential advantages in the design of such materials.

The presence of heavy bromine atoms can promote intersystem crossing (ISC), a process that facilitates the transition from a singlet excited state to a triplet excited state. This "heavy-atom effect" is a well-known strategy for enhancing phosphorescence and enabling thermally activated delayed fluorescence (TADF) in organic emitters. By incorporating a building block like this compound, it may be possible to increase the efficiency of triplet state harvesting, leading to more efficient OLED devices.

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which can be used to modulate the electronic properties of an organic emitter. In a donor-acceptor (D-A) type emitter, the trifluoromethoxyphenol moiety could serve as part of the acceptor unit, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, would affect the emission color and the charge injection/transport properties of the material.

Furthermore, the hydroxyl group provides a convenient handle for attaching the 4,6-dibromo-2-trifluoromethoxyphenyl unit to various N-containing heterocyclic cores, such as carbazoles, phenothiazines, or acridines, which are commonly used as donor moieties in organic emitters. The steric bulk of the bromine atoms and the trifluoromethoxy group could also play a role in suppressing intermolecular interactions in the solid state, which can help to reduce aggregation-caused quenching of luminescence and improve the performance of OLEDs.

The design of N-containing organic emitters often involves a careful balance of electronic and steric effects to achieve the desired photophysical properties. The combination of features present in this compound makes it a promising, albeit underexplored, building block for the synthesis of new generations of high-performance organic emitters.

Mechanistic Probes in Reaction Studies

Understanding the detailed mechanism of a chemical reaction is fundamental to optimizing its conditions and extending its scope. Specially designed molecules, known as mechanistic probes, are often employed to elucidate reaction pathways, identify reactive intermediates, and probe the nature of transition states. The unique substitution pattern of this compound lends itself to several potential applications as a mechanistic probe.

The presence of two bromine atoms at specific positions on the aromatic ring can be exploited to study reactions that are sensitive to steric hindrance or electronic effects at those sites. For instance, in a study of a catalytic reaction involving the phenol hydroxyl group, the bromine atoms could serve as bulky substituents to probe the steric tolerance of the catalyst's active site.

The trifluoromethoxy group, with its strong electron-withdrawing nature, can significantly influence the acidity of the phenolic proton and the electron density of the aromatic ring. This allows this compound to be used as a probe to investigate how the electronic properties of a substrate affect reaction rates and selectivities. By comparing its reactivity to that of other phenols with different electronic substituents, valuable insights into the electronic demands of a reaction can be obtained.

Furthermore, the carbon-bromine bonds can be used as spectroscopic probes. For example, in reactions where radical intermediates are suspected, the presence of the heavy bromine atoms could potentially influence the lifetime or reactivity of these species, which might be detectable by techniques such as electron paramagnetic resonance (EPR) spectroscopy.

In studies of organometallic reactions, the bromine atoms can act as leaving groups in cross-coupling reactions. The relative rates of reaction at the two different bromine positions could provide information about the regioselectivity of the catalytic process. Additionally, the trifluoromethoxy group can serve as a ¹⁹F NMR spectroscopic label, allowing for a sensitive and background-free method to monitor the progress of a reaction and identify the formation of new species containing this group.

While specific examples of the use of this compound as a mechanistic probe are not widely reported, its structural features provide a compelling case for its utility in a variety of mechanistic investigations, offering a tool to probe steric, electronic, and spectroscopic aspects of chemical transformations.

Environmental Biotransformation and Chemical Degradation Studies

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. Key environmental factors such as sunlight, reactive oxygen species, and water can initiate these degradation processes.

Photochemical degradation, or photolysis, is a primary abiotic pathway for the transformation of aromatic compounds in sunlit surface waters and on terrestrial surfaces. For halogenated phenols, UV irradiation typically induces the cleavage of the carbon-halogen bond. In the case of 4,6-Dibromo-2-trifluoromethoxyphenol, it is anticipated that UV light would lead to sequential reductive debromination, where a bromine atom is replaced by a hydrogen atom from the surrounding matrix (e.g., water).

Studies on similar compounds, such as 2,4,6-tribromophenol (B41969) (TBP), show that phototransformation follows pseudo-first-order kinetics, with hydrodebromination being a major mechanism. This process can lead to the formation of various lesser-brominated phenols and dihydroxy-dibromobenzenes. The trifluoromethoxy group itself can also be susceptible to photochemical reactions. Research on 2-(trifluoromethyl)phenol (B147641) demonstrates that UV light can induce transformations, with the formation of fluoride (B91410) and trifluoroacetate (B77799) observed, particularly under advanced UV treatment conditions.

Table 1: Predicted Photochemical Degradation Products of this compound

| Reactant | Predicted Transformation | Potential Products |

| This compound | Reductive Debromination | 4-Bromo-2-trifluoromethoxyphenol, 6-Bromo-2-trifluoromethoxyphenol, 2-Trifluoromethoxyphenol |

| This compound | Ring Hydroxylation/Cleavage | Brominated and fluorinated aliphatic acids |

| This compound | Photodimerization | Dihydroxylated polybrominated diphenyl ethers |

Oxidative Degradation (e.g., Ozonation)

Advanced Oxidation Processes (AOPs), including ozonation, are effective in degrading persistent organic pollutants. These processes generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring of this compound. The degradation of other halogenated phenols, such as 2,4,6-trichlorophenol, by AOPs shows rapid and effective removal from water. The reaction is initiated by the electrophilic attack of hydroxyl radicals on the electron-rich phenol (B47542) ring, leading to hydroxylation, followed by aromatic ring cleavage. This process ultimately mineralizes the organic compound into carbon dioxide, water, and inorganic halides (bromide and fluoride). The efficiency of oxidative degradation is often pH-dependent, with acidic conditions generally favoring the reaction in Fenton-like systems. nih.gov

Hydrolysis is the cleavage of chemical bonds by the addition of water. Under typical environmental conditions (pH 5-9, temperature < 25°C), the bonds connecting bromine and the trifluoromethoxy group to the aromatic ring are generally stable. Aryl-halide bonds are known to be resistant to hydrolysis. nih.govresearchgate.net Similarly, the trifluoromethoxy group attached to a benzene (B151609) ring is significantly more stable to hydrolysis than a trifluoromethyl group. While studies on trifluoromethylphenols show they can undergo hydrolysis to form corresponding hydroxybenzoic acids and fluoride, this often requires elevated temperatures or extreme pH. rsc.orgrsc.org Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment compared to photochemical or biological processes.

Biotic Degradation by Microorganisms

Biotic degradation involves the transformation of compounds by living organisms, primarily bacteria and fungi. This is a crucial process for the removal of many organic pollutants from soil and water.

Microorganisms have evolved diverse strategies to degrade halogenated aromatic compounds. The degradation of this compound would likely proceed through pathways established for other halogenated phenols. nih.govnih.gov

Aerobic Degradation : Under aerobic conditions, the degradation is typically initiated by mono- or dioxygenase enzymes. These enzymes hydroxylate the aromatic ring to form a catechol or hydroxyquinol intermediate. This is followed by cleavage of the aromatic ring (either ortho- or meta-cleavage) and subsequent metabolism into central metabolic pathways like the tricarboxylic acid (TCA) cycle. unep.org During this process, the bromine substituents are removed.

Anaerobic Degradation : In the absence of oxygen, a common initial step is reductive dehalogenation, where the halogen atom is removed and replaced by a hydrogen atom. researchgate.net This process reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent cleavage. For this compound, this would result in the stepwise removal of bromine atoms. Following dehalogenation, the resulting phenol can be carboxylated and further degraded. rsc.org

Table 2: Key Enzymatic Steps in the Predicted Microbial Degradation of Halogenated Phenols

| Condition | Initial Enzymatic Step | Key Intermediate | Subsequent Process |

| Aerobic | Hydroxylation (Monooxygenase) | Brominated catechol/hydroxyquinol | Ring cleavage (Dioxygenase) |

| Anaerobic | Reductive Dehalogenation (Dehalogenase) | Debrominated phenol | Ring reduction and cleavage |

Identification of Fluorometabolites and Ultimate Degradation Products (e.g., Trifluoroacetate, Fluoride Ion)

The fate of the trifluoromethoxy group is of significant environmental interest. The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds persistent. However, microbial pathways exist that can lead to the cleavage of such bonds.

Studies on the biodegradation of the antidepressant fluoxetine, which is metabolized to 4-(trifluoromethyl)phenol (B195918) (TFMP), provide a strong model for the likely fate of the trifluoromethoxy group. nih.govdntb.gov.ua Bacteria capable of using TFMP as a sole carbon and energy source have been shown to metabolize it via a meta-cleavage pathway. nih.gov The ultimate end products of this degradation are trifluoroacetate (TFA) and fluoride ions (F⁻). nih.govmdpi.com TFA is known to be a persistent and mobile compound in the environment. It is plausible that the microbial degradation of this compound would similarly lead to the eventual release of bromide, fluoride, and trifluoroacetate as the final inorganic and organofluorine products.

Enzymatic Pathways in Biotransformation

While direct enzymatic studies on this compound are not extensively documented, the biotransformation pathways can be inferred from studies on structurally analogous brominated and fluorinated compounds. The enzymatic degradation of halogenated aromatic compounds typically involves initial oxidative attacks catalyzed by monooxygenases and dioxygenases, followed by further metabolic steps.

Key enzymes potentially involved in the biotransformation of this compound include:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to initiate the degradation of a wide array of xenobiotics. In the case of this compound, CYPs could catalyze hydroxylation, leading to the displacement of a bromine atom or the introduction of a hydroxyl group on the aromatic ring. This initial step increases the compound's polarity and susceptibility to further degradation. Studies on other fluorinated compounds, such as 6:2 fluorotelomer alcohol (6:2 FTOH), have demonstrated the crucial role of CYPs in their biotransformation by fungi like Cunninghamella elegans. researchgate.net

Dioxygenases: Ring-hydroxylating dioxygenases are critical in the aerobic degradation of aromatic compounds. They incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This step destabilizes the aromatic structure, facilitating subsequent ring cleavage. In the degradation of 2,6-dibromo-4-nitrophenol (B181593) by Cupriavidus sp., a dioxygenase was proposed to catalyze the ring-cleavage of an intermediate. nih.govresearchgate.net

Reductive Dehalogenases: Under anaerobic conditions, reductive dehalogenation is a key process for the removal of halogen substituents from aromatic rings. This process involves the replacement of a halogen atom with a hydrogen atom and is catalyzed by reductive dehalogenases. While less common for brominated phenols compared to chlorinated ones, it remains a potential pathway in anoxic environments.

Glutathione (B108866) S-Transferases (GSTs): These enzymes can catalyze the conjugation of glutathione to the aromatic ring, leading to the substitution of a bromine atom. This is a common detoxification pathway that results in the formation of a more water-soluble and readily excretable conjugate.

The proposed enzymatic reactions are summarized in the table below.

| Enzyme Class | Proposed Reaction | Potential Intermediate/Product |

| Cytochrome P450 Monooxygenase | Oxidative debromination/hydroxylation | Brominated hydroquinone/catechol derivatives |

| Dioxygenase | Ring cleavage | Ring-opened aliphatic acids |

| Reductive Dehalogenase | Reductive debromination | Monobrominated or debrominated trifluoromethoxyphenol |

| Glutathione S-Transferase | Glutathione conjugation | Glutathione conjugate of the parent compound |

Theoretical Modeling of Environmental Fate Processes

Theoretical modeling provides valuable insights into the potential environmental behavior of chemicals, especially in the absence of extensive experimental data. These models can predict transformation products and assess the energetic favorability of degradation reactions.

Prediction of Transformation Products

Computational models can predict the likely transformation products of this compound by simulating its reactions with key environmental oxidants like hydroxyl radicals (•OH). nih.gov Based on studies of other brominated flame retardants, several transformation pathways can be hypothesized. nih.gov

Potential transformation reactions and their predicted products include:

Hydroxylation: The addition of a hydroxyl group to the aromatic ring, often initiated by hydroxyl radicals, can lead to the formation of various hydroxylated dibromo-trifluoromethoxyphenols.

Oxidative Debromination: The replacement of a bromine atom with a hydroxyl group is a common degradation pathway for brominated phenols. This would result in the formation of monobromo-hydroxy-trifluoromethoxyphenol isomers.

Ether Bond Cleavage: The trifluoromethoxy group may undergo cleavage, although the C-O bond is generally strong. If this were to occur, it could lead to the formation of dibrominated catechols or hydroquinones and trifluoromethanol.

Ring Cleavage: Following initial oxidative attacks, the aromatic ring can be cleaved, resulting in the formation of smaller, aliphatic carboxylic acids.

A summary of predicted transformation products is presented in the table below.

| Transformation Pathway | Predicted Products |

| Hydroxylation | Hydroxylated-4,6-dibromo-2-trifluoromethoxyphenol isomers |

| Oxidative Debromination | 4-Bromo-6-hydroxy-2-trifluoromethoxyphenol, 6-Bromo-4-hydroxy-2-trifluoromethoxyphenol |

| Ether Bond Cleavage | 4,6-Dibromobenzene-1,2-diol |

| Complete Mineralization | Carbon dioxide, water, bromide, fluoride |

Thermodynamic Feasibility of Degradation Reactions

The thermodynamic feasibility of a proposed degradation reaction can be evaluated by calculating the change in Gibbs free energy (ΔG). A negative ΔG indicates that a reaction is thermodynamically favorable and can occur spontaneously. The group contribution method is a common approach used to estimate the Gibbs free energy of formation for compounds where experimental data are unavailable. nih.gov

For the biodegradation of this compound, each step in a proposed pathway, such as oxidative debromination or ring cleavage, would have an associated ΔG value. While specific calculations for this compound are not available, studies on the thermodynamics of biodegradation pathways for other xenobiotics have shown that most initial enzymatic degradation reactions are thermodynamically favorable. nih.gov For instance, the initial hydroxylation and subsequent ring cleavage of aromatic compounds are generally exergonic processes.

The thermodynamic feasibility of key degradation reaction types is summarized below.

| Reaction Type | Thermodynamic Feasibility (General) | Rationale |

| Aerobic Hydroxylation | Generally Favorable (ΔG < 0) | The formation of a more stable, oxidized product releases energy. |

| Reductive Dehalogenation | Favorable under specific redox conditions | The feasibility is dependent on the electron acceptor and donor present in the environment. |

| Aromatic Ring Cleavage | Highly Favorable (ΔG << 0) | The breakdown of the stable aromatic ring into smaller molecules is an energy-releasing process. |

Future Research Directions and Potential Innovations

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted phenols is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions or generate significant waste. Future research into 4,6-Dibromo-2-trifluoromethoxyphenol will likely prioritize the development of environmentally benign and efficient synthetic pathways.

Current approaches to similar structures often involve multi-step processes, including the bromination of a phenol (B47542) precursor and the introduction of the trifluoromethoxy group. nih.govbyjus.com Research could focus on consolidating these steps or developing novel catalytic systems that offer high selectivity and yield under mild conditions. One promising avenue is the exploration of electrocatalytic transformations, which can use electricity to drive reactions, minimizing the need for chemical oxidants and reductants. innoget.com Another area of innovation lies in the use of biodegradable and reusable catalysts, such as deep eutectic solvents (DES), which have shown promise in the rapid and sustainable synthesis of other phenols. chemistryviews.org

Further investigation could adapt methods used for other halogenated phenols, such as chemo- and regioselective halogenation using catalyst systems like Cu-Mn spinel oxide with N-halosuccinimides, which work well even with electron-withdrawing groups present. researchgate.net The development of a one-pot synthesis from a readily available starting material would represent a significant advancement, improving the atom economy and reducing the environmental impact of its production.

Exploration of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and the identification of transient intermediates. Advanced spectroscopic techniques are essential tools for achieving this. Future research should focus on implementing in-situ, real-time monitoring probes to gain deeper insights into the reaction dynamics.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy coupled with fiber-optic probes can provide real-time data on the consumption of reactants and the formation of products. perkinelmer.comjascoinc.com This allows for precise determination of reaction endpoints and the optimization of parameters like temperature and catalyst loading. Similarly, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for online reaction monitoring, offering quantitative insights into reaction kinetics, intermediates, and final products without the need for sample extraction. magritek.com

For more complex mechanistic questions, time-resolved spectroscopy could be employed to study the reaction on ultrafast timescales, from femtoseconds to attoseconds. southampton.ac.uk This would allow researchers to observe the motion of atoms and electrons as chemical bonds are formed and broken. Mass spectrometry, particularly using novel ionization techniques like low-temperature plasma (LTP) probes, offers another avenue for real-time, in-situ monitoring of reaction mixtures with high specificity and without sample pretreatment. rsc.orgresearchgate.net

Deeper Mechanistic Understanding of Electrophilic and Nucleophilic Processes

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-donating hydroxyl group strongly activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the available ortho and para positions. byjus.comquora.comtestbook.com Conversely, the trifluoromethoxy group is strongly electron-withdrawing, which deactivates the ring but can also stabilize intermediates in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

Future research should aim to meticulously map the mechanistic pathways of both electrophilic and nucleophilic reactions involving this compound. For electrophilic substitutions, studies could investigate the regioselectivity of reactions like nitration, sulfonation, and Friedel-Crafts alkylation/acylation, clarifying how the combined electronic effects of the substituents direct the outcomes. quora.com

For nucleophilic processes, research could explore the displacement of the bromine atoms. SNAr reactions are typically favored when strong electron-withdrawing groups are positioned ortho or para to a leaving group, which is the case here with the trifluoromethoxy group potentially influencing the bromine at the 6-position. wikipedia.orglibretexts.org Detailed kinetic and computational studies could elucidate the stability of the Meisenheimer complex intermediate, which is crucial in the SNAr mechanism. libretexts.org Understanding these mechanisms is key to predictably using this compound in further chemical synthesis. acs.org

Integration of Advanced Computational Chemistry for Predictive Modeling

Computational chemistry provides a powerful lens for predicting and understanding chemical reactivity, complementing experimental work. The integration of advanced computational methods will be crucial for accelerating research on this compound.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed regioselectivity in both electrophilic and nucleophilic substitutions. acs.org This can guide experimental design by identifying the most promising reaction conditions and predicting potential side products.

Beyond mechanistic studies, machine learning and artificial intelligence are emerging as transformative tools in chemistry. rsc.org By training algorithms on existing reaction data, it is possible to develop models that can predict the outcomes of unknown reactions or even suggest optimal synthetic pathways. researchgate.net Applying these predictive models to this compound could uncover novel transformations and applications that have not yet been considered. mit.educhemrxiv.org Such an approach allows for the rapid, unbiased generation of reaction data, providing chemical insights that can guide laboratory efforts. chemrxiv.org

Design of Next-Generation Chemical Building Blocks for Diverse Applications

The unique substitution pattern of this compound makes it an attractive scaffold for the design of novel chemical entities. The two bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of new functional groups and the construction of complex molecular architectures. organic-chemistry.org

Future research should focus on leveraging this reactivity to synthesize libraries of new compounds. By selectively functionalizing one or both bromine positions, a diverse range of derivatives can be created. These new molecules could be screened for applications in various fields. Given that the trifluoromethoxy group is a privileged moiety in drug discovery, these derivatives could be of significant interest as potential pharmaceutical agents. mdpi.com Furthermore, the high halogen content and aromatic nature of the core structure suggest potential applications in materials science, for example, as components of flame retardants or as monomers for specialty polymers.

Understanding Complex Environmental Dehalogenation Processes

The introduction of halogenated aromatic compounds into the environment is a significant concern. microbiologyresearch.org Therefore, a critical area of future research is to understand the environmental fate of this compound, specifically the mechanisms of its potential degradation.